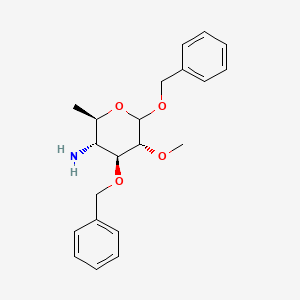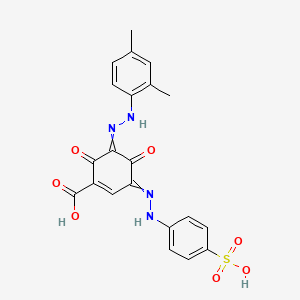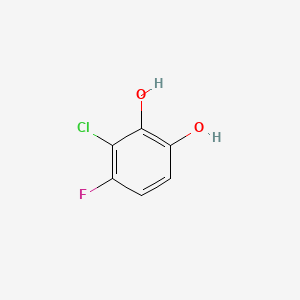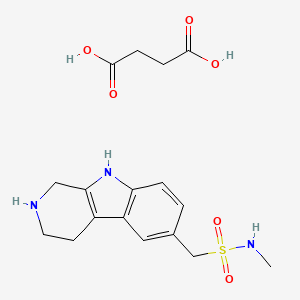
Sumatriptan Impurity F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sumatriptan Impurity F is a chemical compound that is often encountered as a byproduct in the synthesis of Sumatriptan, a medication used to treat migraines and cluster headaches. Sumatriptan belongs to the triptan class of drugs and works by stimulating serotonin receptors in the brain to reduce inflammation and constrict blood vessels. Impurities like this compound are important to identify and characterize to ensure the purity and safety of the pharmaceutical product .
Preparation Methods
The synthesis of Sumatriptan Impurity F can be achieved through various synthetic routes. One common method involves the degradation of Sumatriptan base using advanced spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS-MS), and Nuclear Magnetic Resonance (NMR) . Industrial production methods for Sumatriptan and its impurities often involve the use of solvents like dichloromethane, ethyl acetate, and toluene to isolate and purify the compounds .
Chemical Reactions Analysis
Sumatriptan Impurity F undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium acetate, methanol, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives .
Scientific Research Applications
Sumatriptan Impurity F has several scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of impurities in pharmaceutical products . In biology and medicine, it helps in understanding the metabolic pathways and degradation products of Sumatriptan, which can be crucial for drug safety and efficacy studies . In the pharmaceutical industry, it is used in quality control, method validation, and stability studies to ensure the consistency and safety of Sumatriptan products .
Mechanism of Action
it is known that Sumatriptan itself acts as an agonist of serotonin receptors, specifically 5-HT1B and 5-HT1D . This agonism leads to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms . It is likely that Sumatriptan Impurity F does not exhibit the same pharmacological activity but may share some structural similarities that allow it to be studied in the context of Sumatriptan metabolism and degradation .
Comparison with Similar Compounds
Sumatriptan Impurity F can be compared with other impurities of Sumatriptan, such as Sumatriptan Impurity A, B, C, D, E, and G . Each of these impurities has unique structural features and chemical properties. For example, Sumatriptan Impurity A is characterized by its larger molecular weight and different functional groups compared to this compound . The uniqueness of this compound lies in its specific formation pathway and its role in the degradation of Sumatriptan .
Similar Compounds
- Sumatriptan Impurity A
- Sumatriptan Impurity B
- Sumatriptan Impurity C
- Sumatriptan Impurity D
- Sumatriptan Impurity E
- Sumatriptan Impurity G
Properties
Molecular Formula |
C17H23N3O6S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
butanedioic acid;N-methyl-1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-yl)methanesulfonamide |
InChI |
InChI=1S/C13H17N3O2S.C4H6O4/c1-14-19(17,18)8-9-2-3-12-11(6-9)10-4-5-15-7-13(10)16-12;5-3(6)1-2-4(7)8/h2-3,6,14-16H,4-5,7-8H2,1H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
FQWWTNJATDCXRM-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC3=C2CCNC3.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


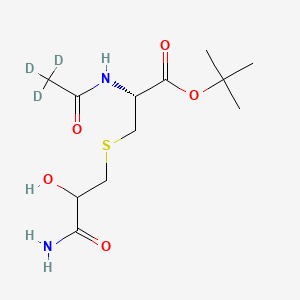
![N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)
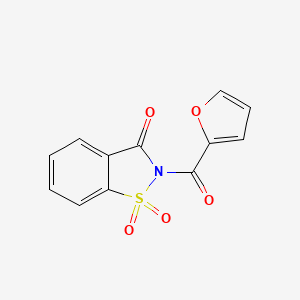
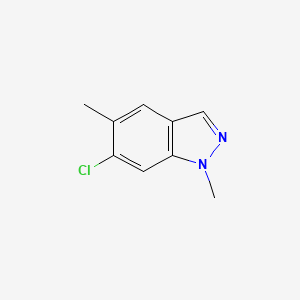

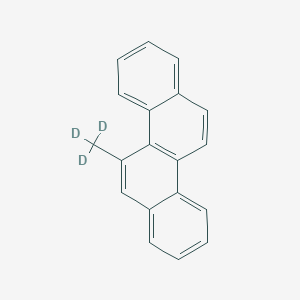
![((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one](/img/structure/B13839189.png)
![[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B13839194.png)
![(2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13839195.png)
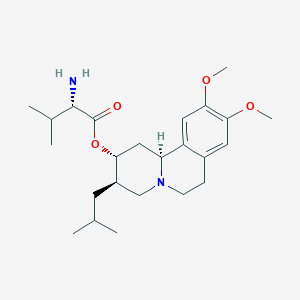
![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)
